3-(3,4-Difluorophenyl)-2-oxopropanoic acid
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Overview
Description
3-(3,4-Difluorophenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to an oxopropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluorophenyl)-2-oxopropanoic acid typically involves the reaction of 3,4-difluorophenylacetic acid with suitable reagents under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where 3,4-difluorophenylacetic acid is treated with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds under anhydrous conditions and requires careful temperature control to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Difluorophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
3-(3,4-Difluorophenyl)-2-oxopropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-(3,4-Difluorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical processes. For example, it may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluorophenylacetic acid
- 3,4-Difluorophenylboronic acid
- 3,4-Difluorophenyl isocyanate
Uniqueness
3-(3,4-Difluorophenyl)-2-oxopropanoic acid is unique due to its specific structural features, such as the presence of both difluorophenyl and oxopropanoic acid groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C9H6F2O3 |
---|---|
Molecular Weight |
200.14 g/mol |
IUPAC Name |
3-(3,4-difluorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6F2O3/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |
InChI Key |
IVBQJZZQPLZJNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)C(=O)O)F)F |
Origin of Product |
United States |
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